molecular formula C8H13F3N2 B13961556 (S)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13961556
M. Wt: 194.20 g/mol
InChI Key: KFUHJBBBJSSUCV-ZETCQYMHSA-N
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Description

(S)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring, a cyclopropyl group, and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the borrowing hydrogen annulation of simple racemic diols and primary amines . This method provides a rapid access to enantioenriched pyrrolidines, including key precursors to valuable drugs.

Industrial Production Methods

Industrial production of this compound may involve the use of scalable catalytic processes, such as the combination of copper(I) and silver(I) complexes with chiral ligands to achieve enantioselective cycloaddition reactions . These methods are designed to provide high yields and enantioselectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrrolidines.

Scientific Research Applications

(S)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with target selectivity.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to enantioselective proteins, leading to different biological profiles . The cyclopropyl and trifluoromethyl groups can further modulate the compound’s physicochemical properties, affecting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

(S)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which can significantly influence its biological activity and physicochemical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

(3S)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)13(6-1-2-6)7-3-4-12-5-7/h6-7,12H,1-5H2/t7-/m0/s1

InChI Key

KFUHJBBBJSSUCV-ZETCQYMHSA-N

Isomeric SMILES

C1CNC[C@H]1N(C2CC2)C(F)(F)F

Canonical SMILES

C1CC1N(C2CCNC2)C(F)(F)F

Origin of Product

United States

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